Asunaprevir

Description

This compound, also named BMS-650032, is a potent hepatitis C virus (HCV) NS3 protease inhibitor. It has been shown to have a very high efficacy in dual-combination regimens with daclatasvir in patients chronically infected with HCV genotype 1b. It was developed by Bristol-Myers Squibb Canada and approved by Health Canada on April 22, 2016. The commercialization of this compound was cancelled one year later on October 16, 2017.

This compound is an orally bioavailable inhibitor of the nonstructural protein 3 (NS3), with potential activity against hepatitis C virus (HCV). Upon administration, this compound binds to the active center of the HCV NS3 and prevents NS3 protease-mediated polyprotein maturation. This disrupts the processing of viral proteins required for HCV replication. NS3, a serine protease, is essential for the proteolytic cleavages within the HCV polyprotein and plays a key role during HCV viral RNA replication. HCV is a small, enveloped, single-stranded RNA virus belonging to the Flaviviridae family.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2014 and has 4 investigational indications.

an NS3 protease inhibitor against hepatitis C virus

Properties

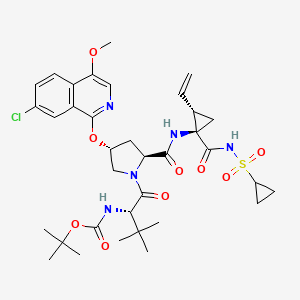

IUPAC Name |

tert-butyl N-[(2S)-1-[(2S,4R)-4-(7-chloro-4-methoxyisoquinolin-1-yl)oxy-2-[[(1R,2S)-1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H46ClN5O9S/c1-9-19-16-35(19,31(44)40-51(46,47)22-11-12-22)39-28(42)25-15-21(49-29-24-14-20(36)10-13-23(24)26(48-8)17-37-29)18-41(25)30(43)27(33(2,3)4)38-32(45)50-34(5,6)7/h9-10,13-14,17,19,21-22,25,27H,1,11-12,15-16,18H2,2-8H3,(H,38,45)(H,39,42)(H,40,44)/t19-,21-,25+,27-,35-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRWSZZJLZRKHHD-WVWIJVSJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)N1CC(CC1C(=O)NC2(CC2C=C)C(=O)NS(=O)(=O)C3CC3)OC4=NC=C(C5=C4C=C(C=C5)Cl)OC)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H](C(=O)N1C[C@@H](C[C@H]1C(=O)N[C@@]2(C[C@H]2C=C)C(=O)NS(=O)(=O)C3CC3)OC4=NC=C(C5=C4C=C(C=C5)Cl)OC)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H46ClN5O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201026065 | |

| Record name | Asunaprevir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201026065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

748.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<50 mg/L | |

| Record name | Asunaprevir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11586 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

630420-16-5 | |

| Record name | Asunaprevir | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=630420-16-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Asunaprevir [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0630420165 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Asunaprevir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11586 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Asunaprevir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201026065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(tert-butoxycarbonyl)-3-methyl-L-valyl-(4R)-4-((7-chloro-4-methoxy-1-isoquinolinyl)oxy)-N-((1R,2S)-1-((cyclopropylsulfonyl)carbamoyl)-2-vinylcyclopropyl)-L-prolinamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ASUNAPREVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S9X0KRJ00S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

145-155 ºC | |

| Record name | Asunaprevir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11586 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

Asunaprevir as a non-covalent inhibitor of NS3/4A protease

Asunaprevir as a Non-Covalent Inhibitor of NS3/4A Protease: An In-depth Technical Guide

Introduction

This compound (ASV), formerly known as BMS-650032, is a potent and selective non-covalent inhibitor of the Hepatitis C Virus (HCV) NS3/4A serine protease.[1][2][3] This enzyme is crucial for the replication of the virus, as it is responsible for cleaving the HCV polyprotein into mature non-structural proteins essential for the viral life cycle.[4][5] this compound was a key component of early direct-acting antiviral (DAA) combination therapies for chronic HCV infection, particularly for genotype 1.[1][6] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, inhibitory and antiviral activity, resistance profile, and the experimental methodologies used for its characterization.

Chemical Structure

This compound is a tripeptidic acylsulfonamide derivative.[1][7] Its chemical name is N-(tert-butoxycarbonyl)-3-methyl-L-valyl-(4R)-N-((1R,2S)-1{[(cyclopropylsulfonyl)amino]carbonyl}-2-vinylcyclopropyl)-4-[(4-methoxy-7-chloroisoquinolin-1-yl)oxy]-L-prolinamide.[8][9]

Mechanism of Action

This compound functions as a competitive inhibitor of the NS3/4A protease.[10][11] Unlike covalent inhibitors that form a chemical bond with the active site serine, this compound binds non-covalently to the enzyme's active site.[11][12] The acylsulfonamide group of this compound interacts with the catalytic triad (His57, Asp81, and Ser139) of the NS3 protease.[1][10][13] Specifically, the isoquinoline moiety of this compound extends into the S2 pocket of the protease, making significant contact with Arg155, which is stabilized by Asp168.[10][14] This binding obstructs the substrate from accessing the active site, thereby preventing the proteolytic cleavage of the HCV polyprotein and inhibiting viral replication.[3][4]

HCV Polyprotein Processing by NS3/4A Protease

The HCV genome is translated into a single large polyprotein, which is subsequently cleaved by host and viral proteases to yield functional structural and non-structural proteins. The NS3/4A protease is responsible for four of these cleavage events, which are critical for the formation of the viral replication complex.

Caption: HCV polyprotein processing and the inhibitory action of this compound on the NS3/4A protease.

Quantitative Data

In Vitro Inhibitory Activity of this compound against NS3/4A Protease

| HCV Genotype | IC50 (nM) | Ki (nM) |

| 1a | 0.7[12] | 0.4[11] |

| 1b | 0.3[12] | 0.24[11] |

| 2a | 1.8 | - |

| 2b | 0.9 | - |

| 3a | 320 | - |

| 4a | 1.6 | - |

| 5a | 1.8 | - |

| 6a | 1.7 | - |

IC50 (Half-maximal inhibitory concentration) and Ki (Inhibition constant) values were determined using recombinant NS3/4A protease assays.[11][12]

Antiviral Activity of this compound in HCV Replicon Assays

| HCV Genotype | EC50 (nM) |

| 1a | 4.0[5] |

| 1b | 1.0[5] |

| 2a | 1,162[11] |

| 2b | 67[11] |

| 3a | >1,000 |

| 4a | 1.2[11] |

EC50 (Half-maximal effective concentration) values were determined in cell-based HCV replicon assays.[5][11]

Impact of Resistance-Associated Substitutions (RASs) on this compound Activity

| Genotype | NS3 Substitution | Fold Change in EC50 |

| 1a | R155K | 5- to 21-fold[13] |

| 1a | D168G | 5- to 21-fold[13] |

| 1a | I170T | 5- to 21-fold[13] |

| 1b | D168A/G/H/V/Y | 16- to 280-fold[13] |

| 1b | D168V | 280-fold[15] |

| 1b | D168Y | 622-fold[16] |

Fold change in EC50 is relative to the wild-type replicon.

Experimental Protocols

NS3/4A Protease Activity Assay (FRET-based)

This protocol describes a general method for determining the in vitro inhibitory activity of compounds against the HCV NS3/4A protease using a Fluorescence Resonance Energy Transfer (FRET) substrate.

Principle: A synthetic peptide substrate containing a specific NS3/4A cleavage site is flanked by a fluorescent donor (e.g., 5-FAM) and a quencher molecule (e.g., QXL™ 520).[3] In the intact peptide, the fluorescence of the donor is quenched. Upon cleavage by NS3/4A protease, the donor and quencher are separated, resulting in an increase in fluorescence that can be measured over time.[3]

Materials:

-

Recombinant HCV NS3/4A protease

-

FRET peptide substrate

-

Assay buffer (e.g., 50 mM Tris, pH 7.5, 30 mM DTT, 1% CHAPS, 15% glycerol)[3]

-

This compound or other test compounds

-

DMSO for compound dilution

-

Microplate reader with fluorescence detection capabilities

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a microplate, add the assay buffer.

-

Add the diluted this compound or DMSO (vehicle control) to the wells.

-

Add the recombinant NS3/4A protease to the wells and incubate for a specified period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding the FRET peptide substrate to all wells.

-

Immediately begin monitoring the fluorescence intensity (e.g., Excitation/Emission = 490 nm/520 nm for 5-FAM/QXL™ 520) at regular intervals.[3]

-

Calculate the initial reaction velocities from the linear phase of the fluorescence increase.

-

Plot the reaction velocities against the inhibitor concentration and fit the data to a suitable equation to determine the IC50 value.

Caption: Workflow for a FRET-based NS3/4A protease activity assay.

HCV Replicon Assay (Luciferase-based)

This protocol outlines a general method for assessing the antiviral activity of compounds in a cell-based HCV replicon system.

Principle: Hepatoma cells (e.g., Huh-7) are engineered to harbor a subgenomic HCV replicon RNA that contains a reporter gene, such as Renilla or Firefly luciferase.[7][8] The replication of the replicon RNA leads to the expression of the luciferase enzyme. The antiviral activity of a compound is determined by measuring the reduction in luciferase activity in treated cells compared to untreated controls.[8]

Materials:

-

Huh-7 cells stably harboring an HCV luciferase reporter replicon

-

Cell culture medium (e.g., DMEM with FBS and antibiotics)

-

This compound or other test compounds

-

DMSO for compound dilution

-

Luciferase assay reagent (e.g., Passive Lysis Buffer, luciferase substrate)[8]

-

Luminometer

Procedure:

-

Seed the HCV replicon cells in a multi-well plate and incubate to allow for cell attachment.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the existing medium from the cells and add the medium containing the diluted compound or DMSO (vehicle control).

-

Incubate the plates for a specified period (e.g., 72 hours) at 37°C.

-

Wash the cells with PBS and lyse them using a passive lysis buffer.[8]

-

Transfer the cell lysates to a luminometer-compatible plate.

-

Add the luciferase assay substrate to the lysates.

-

Measure the luminescence signal using a luminometer.

-

A parallel cytotoxicity assay (e.g., MTS or CellTiter-Glo) should be performed to ensure that the observed reduction in luciferase activity is not due to cell death.

-

Normalize the luciferase data to cell viability and plot the percentage of inhibition against the compound concentration to determine the EC50 value.

Caption: Workflow for a luciferase-based HCV replicon assay.

Conclusion

This compound is a well-characterized, potent, non-covalent inhibitor of the HCV NS3/4A protease. Its mechanism of action, involving competitive binding to the enzyme's active site, has been elucidated through enzymatic and structural studies. While its clinical use has been largely superseded by newer pan-genotypic DAA regimens, this compound remains an important tool in HCV research and a landmark in the development of DAA-based therapies. The experimental protocols outlined in this guide provide a foundation for the continued investigation of NS3/4A protease inhibitors and their role in combating HCV.

References

- 1. This compound: A Review of Preclinical and Clinical Pharmacokinetics and Drug-Drug Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C35H46ClN5O9S | CID 16076883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. eurogentec.com [eurogentec.com]

- 4. Fluorescence Resonance Energy Transfer-Based Assay for Characterization of Hepatitis C Virus NS3-4A Protease Activity in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. HCV NS3-4A Serine Protease - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. hepatitis-c-virus.com [hepatitis-c-virus.com]

- 7. bmglabtech.com [bmglabtech.com]

- 8. A Protocol for Analyzing Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Characterization of the Early Steps of Hepatitis C Virus Infection by Using Luciferase Reporter Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structural Analysis of this compound Resistance in HCV NS3/4A Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. hepatitis-c-virus.com [hepatitis-c-virus.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. Pharmacokinetics, Efficacy, and Safety of Hepatitis C Virus Drugs in Patients with Liver and/or Renal Impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubcompare.ai [pubcompare.ai]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Structural Basis of Asunaprevir Binding to HCV Protease

This technical guide provides a comprehensive overview of the structural and molecular interactions governing the binding of this compound to the Hepatitis C Virus (HCV) NS3/4A protease. This compound is a potent, direct-acting antiviral (DAA) agent that has been a cornerstone in the development of therapies for chronic HCV infection. Understanding its mechanism of action at a structural level is crucial for the development of next-generation inhibitors with improved efficacy and resistance profiles.

Introduction to this compound and the HCV NS3/4A Protease

The Hepatitis C virus is a single-stranded RNA virus that produces a large polyprotein, which must be cleaved into individual functional and structural proteins for viral replication to occur.[1][2] This crucial processing step is carried out by two viral proteases, with the NS3/4A serine protease being responsible for four of the five cleavages in the nonstructural region.[3][4] The NS3 protein contains the catalytic domain, while the NS4A protein acts as a cofactor, ensuring the correct conformation and localization of the protease.[5]

This compound (formerly BMS-650032) is a potent, isoquinoline-based competitive inhibitor of the HCV NS3/4A protease.[6][7] It functions by binding non-covalently to the active site of the enzyme, thereby blocking its proteolytic activity and halting viral replication.[1][5] this compound has demonstrated significant antiviral activity, particularly against HCV genotypes 1 and 4.[2][8]

The Structural Basis of this compound Binding

X-ray crystallography studies have elucidated the precise binding mode of this compound within the active site of the HCV NS3/4A protease. This compound, a peptidomimetic inhibitor, occupies the active site in a manner that mimics the natural substrate.[5]

Key interactions include:

-

Active Site Engagement: this compound binds extensively within the active site, making significant contact with the catalytic triad residues His57 and Asp81.[6][7]

-

P2 Isoquinoline Moiety:* A critical feature of this compound is its P2* isoquinoline group, which extends out of the substrate envelope.[6][7] This moiety engages in aromatic stacking interactions with both the catalytic residue Asp81 and the S2 residue Arg155.[6][7]

-

Arg155 and Asp168 Network: The interaction with Arg155 is a defining characteristic of this compound's binding. Arg155 is, in turn, stabilized by an electrostatic interaction with Asp168.[6][7] This R155-D168 salt bridge is crucial for maintaining the conformation of the S2 binding pocket and, consequently, for high-affinity binding of this compound.[6]

-

Acylsulfonamide Group: The cyclopropyl acylsulfonamide moiety of this compound interacts with the catalytic serine (S139) in a noncovalent manner.[5]

Quantitative Analysis of this compound's Inhibitory Activity

The potency of this compound has been quantified through various in vitro assays. The following table summarizes key inhibitory constants and effective concentrations against different HCV genotypes and common resistant variants.

| Target | Assay Type | Value | Genotype | Reference |

| NS3/4A Protease | Ki | 0.4 nM | 1a | [5] |

| NS3/4A Protease | Ki | 0.24 nM | 1b | [5] |

| NS3/4A Protease | IC50 | 0.7 nM | 1a | [9] |

| NS3/4A Protease | IC50 | 0.3 nM | 1b | [9] |

| HCV Replicon | EC50 | 4 nM | 1a | [2][10] |

| HCV Replicon | EC50 | 1 nM | 1b | [2][10] |

| HCV Replicon | EC50 | 1.2 - 4.0 nM | 4a | [9] |

| R155K Mutant | Fold change in EC50 | 5 - 21 fold | 1a | [10] |

| D168G Mutant | Fold change in EC50 | 5 - 21 fold | 1a | [10] |

| D168A/G/H/V/Y Mutants | Fold change in EC50 | 16 - 280 fold | 1b | [10] |

Structural Basis of Resistance to this compound

The primary mechanism of resistance to this compound involves mutations in the NS3 protease, particularly at residues Arg155 and Asp168.[6][7]

-

R155K Mutation: The substitution of arginine with lysine at position 155 disrupts the crucial stacking interaction with this compound's P2* isoquinoline moiety.[6] The lysine residue is no longer effectively stabilized by Asp168.[6][7]

-

D168A/G/V/Y Mutations: Mutations at Asp168 eliminate the stabilizing salt bridge with Arg155.[6] This disruption of the electrostatic network alters the conformation of the S2 pocket, leading to a significant reduction in binding affinity for this compound.[6][7]

These mutations compromise the inhibitor's potency by disrupting the extensive interactions that occur outside the substrate envelope.[6]

Experimental Protocols

X-ray Crystallography of the this compound-HCV Protease Complex

The determination of the co-crystal structure of this compound bound to the HCV NS3/4A protease is a critical step in understanding its binding mechanism.

Methodology:

-

Protein Expression and Purification: The HCV NS3/4A protease (genotype 1a or 1b) is typically expressed in E. coli and purified using a series of chromatography steps, such as affinity and size-exclusion chromatography.[11]

-

Complex Formation: The purified protease is incubated with a molar excess of this compound (typically 3-fold) for several hours on ice to ensure complete binding.[11]

-

Crystallization: The protein-inhibitor complex is subjected to crystallization screening using vapor diffusion methods (hanging-drop or sitting-drop).[12] A reservoir solution containing precipitants (e.g., polyethylene glycol) is used to slowly remove water from the protein drop, leading to crystal formation.

-

Data Collection and Processing: Single crystals are cryo-cooled and exposed to a high-intensity X-ray beam.[12] The resulting diffraction data are collected and processed to determine the unit cell parameters and space group.[11]

-

Structure Determination and Refinement: The structure is solved using molecular replacement, using a previously known protease structure as a search model. The electron density map is then used to build and refine the model of the complex, including the precise orientation of this compound in the active site.[11]

Enzyme Inhibition Assay (Fluorescence-Based)

This assay is used to determine the inhibitory potency (IC50) of this compound against the HCV NS3/4A protease.

Methodology:

-

Reagents and Buffers:

-

Assay Buffer: 50 mM HEPES (pH 7.4), 15 mM NaCl, 10 mM DTT, 0.01% Triton X-100.[13]

-

Enzyme: Recombinant HCV NS3/4A protease (e.g., genotype 1b).[13]

-

Substrate: A fluorogenic peptide substrate, such as Ac-DE-D(Edans)-EE-Abu-ψ-[COO]A-SK(Dabcyl)-NH2. Upon cleavage, the fluorophore (Edans) is separated from the quencher (Dabcyl), resulting in an increase in fluorescence.

-

Inhibitor: this compound, serially diluted in DMSO.

-

-

Assay Procedure:

-

The assay is performed in a 384-well or 96-well black microplate.[13]

-

A fixed concentration of the NS3/4A protease is pre-incubated with varying concentrations of this compound for an extended period (e.g., 240 minutes) to allow for inhibitor binding.[13]

-

The enzymatic reaction is initiated by adding the fluorogenic substrate to the enzyme/inhibitor mixture.[11]

-

The increase in fluorescence is monitored over time using a microplate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., 360 nm excitation and 460 nm emission for AMC-based substrates).[13]

-

-

Data Analysis:

-

The initial reaction rates (velocity) are calculated from the linear portion of the fluorescence curves.

-

The percent inhibition is calculated for each this compound concentration relative to a DMSO control (0% inhibition).

-

The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by fitting the concentration-response data to a four-parameter logistic equation.

-

Visualizations of Pathways and Workflows

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. tsantrizos-group.mcgill.ca [tsantrizos-group.mcgill.ca]

- 4. Protease Inhibitors (HCV) - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. Structural Analysis of this compound Resistance in HCV NS3/4A Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. This compound, a protease inhibitor for the treatment of hepatitis C infection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Resistance Analysis of the Hepatitis C Virus NS3 Protease Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Molecular and structural mechanism of pan-genotypic HCV NS3/4A protease inhibition by glecaprevir - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pure.psu.edu [pure.psu.edu]

- 13. pubs.acs.org [pubs.acs.org]

Early Clinical Evaluation of Asunaprevir (BMS-650032): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asunaprevir (BMS-650032) is a potent and selective inhibitor of the hepatitis C virus (HCV) NS3/4A serine protease, a key enzyme essential for viral replication.[1][2][3] This document provides a comprehensive technical overview of the early clinical evaluation of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing critical pathways and workflows. This compound was developed by Bristol-Myers Squibb and has been a crucial component of combination therapies for chronic HCV infection, particularly for genotype 1b.[4][5]

Mechanism of Action

This compound is a non-covalent, competitive inhibitor of the HCV NS3/4A protease.[3][6] The HCV genome is translated into a single large polyprotein that must be cleaved by host and viral proteases to produce mature viral proteins.[7] The NS3/4A protease is responsible for cleaving four sites within the HCV polyprotein, generating the nonstructural proteins NS3, NS4A, NS4B, NS5A, and NS5B, which are all essential for viral RNA replication.[7][8] By binding to the active site of the NS3 protease, this compound blocks this polyprotein processing, thereby inhibiting viral replication.[2][3] Furthermore, the NS3/4A protease has been shown to interfere with the host's innate immune response by cleaving key signaling adaptors, MAVS and TRIF. Inhibition of the protease by agents like this compound can therefore also help restore the host's natural antiviral signaling pathways.[6][9]

Figure 1: this compound's mechanism of action in inhibiting HCV replication.

Preclinical Antiviral Activity

This compound demonstrated potent in vitro activity against various HCV genotypes. Its inhibitory activity was assessed using both enzymatic and cell-based replicon assays.

| Parameter | Genotype 1a | Genotype 1b | Genotype 2a | Genotype 3a | Genotype 4a | Reference |

| IC50 (nM) | 0.7 | 0.3 | - | - | - | [3] |

| EC50 (nM) | 4.0 | 1.0 | 1,162 | 50 | 1.2 | [3][4][10] |

| Ki (nM) | 0.4 | 0.24 | - | - | - | [10] |

| Table 1: In Vitro Antiviral Activity of this compound. IC50 values represent the concentration for 50% inhibition of the NS3/4A protease enzyme activity. EC50 values represent the concentration for 50% inhibition of HCV RNA replication in replicon cells. Ki is the inhibition constant. |

Early Phase Clinical Studies: Pharmacokinetics and Safety

The initial clinical evaluation of this compound involved single ascending dose (SAD) and multiple ascending dose (MAD) studies in both healthy subjects and individuals chronically infected with HCV genotype 1.[11][12]

Pharmacokinetic Profile

This compound exhibits a pharmacokinetic profile that supports twice-daily dosing.[13] Following oral administration, the median time to maximum plasma concentration (Tmax) was observed to be between 2 to 4 hours.[14][15] While the terminal half-life (T½) ranged from 14 to 23 hours, the oral clearance was high.[14][15] Steady state was generally achieved by day 7 of multiple dosing.[14][15] The exposure to this compound increased with food and when administered as a solution versus a suspension.[14]

| Study Type | Dose | Cmax (ng/mL) | AUC (ng·h/mL) | Tmax (h) | T1/2 (h) | Reference |

| SAD (Healthy) | 10 - 1200 mg | Dose-dependent | Dose-dependent | 2 - 4 | 14 - 23 | [14][15] |

| MAD (Healthy) | 10 - 600 mg BID | Dose-dependent | Dose-dependent | - | - | [11][14] |

| SAD (HCV) | 200 - 600 mg | Dose-dependent | Dose-dependent | - | - | [11][12] |

| MAD (HCV) | 200 - 600 mg BID | Dose-dependent | Dose-dependent | - | - | [11][12] |

| Table 2: Summary of Pharmacokinetic Parameters from Phase I Studies. Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve; Tmax: Time to reach Cmax; T1/2: Elimination half-life. Specific values for Cmax and AUC are dose-dependent and detailed in the referenced literature. |

Safety and Tolerability

Across the early phase studies, this compound was generally well-tolerated. The most frequently reported adverse events were headache and diarrhea.[11][12] These events were typically mild and did not lead to treatment discontinuation.[11] Importantly, short-term monotherapy with this compound was not associated with an increased incidence of rash or anemia.[11][12]

Early Phase Clinical Studies: Antiviral Efficacy

This compound monotherapy resulted in a rapid and significant reduction in HCV RNA levels in patients with chronic HCV genotype 1 infection.[11][12]

| Study Type | Dose | Duration | Maximal Mean HCV RNA Reduction (log10 IU/mL) | Reference |

| SAD (HCV) | 200 - 600 mg | Single Dose | 2.7 | [11][12] |

| MAD (HCV) | 200 - 600 mg BID | 3 Days | 3.5 | [11][12] |

| Table 3: Antiviral Activity of this compound in Early Clinical Trials. |

Experimental Protocols

Single and Multiple Ascending Dose (SAD/MAD) Study Workflow

The early clinical evaluation of this compound followed a standard SAD and MAD study design.

References

- 1. journals.asm.org [journals.asm.org]

- 2. hepatitis-c-virus.com [hepatitis-c-virus.com]

- 3. journals.asm.org [journals.asm.org]

- 4. Resistance Analysis of the Hepatitis C Virus NS3 Protease Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. datapharmaustralia.com [datapharmaustralia.com]

- 6. Hepatitis C Virus NS3/4A Protease Inhibitors: A Light at the End of the Tunnel - PMC [pmc.ncbi.nlm.nih.gov]

- 7. HCV NS3-4A Serine Protease - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Preclinical Characteristics of the Hepatitis C Virus NS3/4A Protease Inhibitor ITMN-191 (R7227) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protease Inhibitors Block Multiple Functions of the NS3/4A Protease-Helicase during the Hepatitis C Virus Life Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Single- and Multiple-Ascending-Dose Studies of the NS3 Protease Inhibitor this compound in Subjects with or without Chronic Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]

- 12. hepatitis-c-virus.com [hepatitis-c-virus.com]

- 13. Safety, Tolerability, Pharmacokinetics and Antiviral Activity following Single- and Multiple-Dose Administration of BMS-650032, a Novel HCV NS3 Inhibitor, in Subjects with Chronic Genotype 1 HCV Infection [natap.org]

- 14. Pharmacokinetics of the NS3 Protease Inhibitor, this compound (ASV, BMS-650032), in Phase I Studies in Subjects With or Without Chronic Hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Preclinical ADME Properties of Asunaprevir: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asunaprevir (ASV), a potent, orally bioavailable inhibitor of the hepatitis C virus (HCV) NS3/4A protease, has been a cornerstone in the development of direct-acting antiviral (DAA) therapies.[1][2] Understanding its absorption, distribution, metabolism, and excretion (ADME) properties is crucial for optimizing its therapeutic efficacy and safety profile. This technical guide provides an in-depth overview of the preclinical ADME characteristics of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows.

Absorption

This compound undergoes rapid absorption following oral administration.[1] Preclinical and clinical studies have consistently shown a time to reach maximum plasma concentration (Tmax) of approximately 2-4 hours.[1] The absolute oral bioavailability of the soft gelatin capsule formulation has been determined to be around 9.3%.

In Vitro Permeability

The intestinal permeability of this compound has been assessed using the Caco-2 cell model, a well-established in vitro system that mimics the human intestinal epithelium.

Table 1: In Vitro Permeability of this compound

| Parameter | Value | Reference |

| Apparent Permeability (Papp) | Efflux ratio > 1 | [3] |

Experimental Protocol: Caco-2 Permeability Assay

The Caco-2 permeability assay is performed to evaluate the potential for intestinal absorption and to identify whether a compound is a substrate of efflux transporters like P-glycoprotein (P-gp).

-

Cell Culture: Caco-2 cells are seeded on semi-permeable filter supports in Transwell® plates and cultured for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

-

Monolayer Integrity: The integrity of the Caco-2 cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) before the experiment.

-

Transport Studies:

-

Apical to Basolateral (A-B) Transport: this compound, dissolved in a suitable transport buffer, is added to the apical (donor) compartment. Samples are collected from the basolateral (receiver) compartment at predetermined time points.

-

Basolateral to Apical (B-A) Transport: this compound is added to the basolateral (donor) compartment, and samples are collected from the apical (receiver) compartment.

-

-

Quantification: The concentration of this compound in the collected samples is determined using a validated analytical method, typically LC-MS/MS.

-

Data Analysis: The apparent permeability coefficient (Papp) is calculated for both A-B and B-A directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests that the compound is a substrate of an efflux transporter. In vitro studies with human Caco-2 cells indicated that this compound is a substrate of P-gp.[3]

Distribution

This compound exhibits a pronounced hepatotropic disposition, meaning it preferentially distributes to the liver, the primary site of its therapeutic action.[2][4] This is a key characteristic that contributes to its efficacy.

Table 2: Tissue Distribution of this compound in Preclinical Species

| Species | Liver-to-Plasma Ratio | Reference |

| Multiple Preclinical Species | >40 | [2][4] |

This high liver-to-plasma ratio is largely mediated by the active transport of this compound into hepatocytes by Organic Anion Transporting Polypeptides (OATPs), specifically OATP1B1 and OATP2B1.[5][6]

Experimental Protocol: In Vivo Tissue Distribution Studies

Animal models are used to assess the distribution of a drug candidate into various tissues.

-

Animal Models: Common preclinical species for pharmacokinetic studies include rats, dogs, and monkeys.

-

Drug Administration: A single dose of radiolabeled or unlabeled this compound is administered to the animals, typically via the oral route.

-

Sample Collection: At various time points post-dose, animals are euthanized, and tissues of interest (e.g., liver, plasma, kidney, heart) are collected.

-

Sample Processing and Analysis: Tissue samples are homogenized, and the concentration of this compound is quantified using LC-MS/MS or scintillation counting for radiolabeled compounds.

-

Data Analysis: Tissue-to-plasma concentration ratios are calculated to determine the extent of drug distribution into different organs.

Metabolism

The liver is the primary site of this compound metabolism.[3] The biotransformation of this compound is predominantly mediated by the cytochrome P450 (CYP) enzyme system, with CYP3A4 being the major contributor to its oxidative metabolism.[2][4]

Table 3: In Vitro Metabolic Stability of this compound

| System | Key Finding | Reference |

| Human Liver Microsomes | Moderate to high clearance | [2][4] |

The primary metabolic pathways for this compound include mono- and bis-oxidation, N-dealkylation, and O-demethylation.[7]

Experimental Protocol: Metabolic Stability Assay in Liver Microsomes

This in vitro assay is used to assess the susceptibility of a compound to metabolism by liver enzymes, primarily CYPs.

-

Preparation: Pooled liver microsomes from preclinical species or humans are used. A reaction mixture is prepared containing the microsomes, a phosphate buffer (pH 7.4), and the test compound (this compound).

-

Initiation of Reaction: The metabolic reaction is initiated by the addition of a NADPH-regenerating system.

-

Incubation: The reaction mixture is incubated at 37°C, and aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Termination of Reaction: The reaction in the aliquots is stopped by adding a cold organic solvent, such as acetonitrile, which also precipitates the proteins.

-

Analysis: After centrifugation, the supernatant is analyzed by LC-MS/MS to determine the remaining concentration of the parent compound (this compound).

-

Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Excretion

This compound and its metabolites are primarily eliminated from the body via the feces.[1] Renal elimination is minimal, indicating that the kidneys play a minor role in the clearance of this drug.[1] Studies in bile-duct cannulated rats and dogs suggest that biliary elimination of both unchanged this compound and its metabolites is a significant pathway of excretion.[2][4]

Visualizing Key Pathways and Processes

This compound Metabolic Pathway

Caption: Major metabolic pathways of this compound mediated by CYP3A4.

Preclinical ADME Assessment Workflow

Caption: A generalized workflow for preclinical ADME evaluation.

Conclusion

This compound possesses a complex but well-characterized preclinical ADME profile. Its rapid absorption, pronounced hepatotropic distribution mediated by OATP transporters, and primary clearance through CYP3A4-mediated metabolism and subsequent fecal excretion are defining features. A thorough understanding of these properties, gained through a combination of in vitro and in vivo studies as outlined in this guide, is fundamental for the rational development of this and other antiviral agents. The provided data and methodologies serve as a valuable resource for researchers and scientists in the field of drug development.

References

- 1. This compound: A Review of Preclinical and Clinical Pharmacokinetics and Drug-Drug Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Preclinical Pharmacokinetics and In Vitro Metabolism of this compound (BMS-650032), a Potent Hepatitis C Virus NS3 Protease Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. researchgate.net [researchgate.net]

- 5. Organic anion transporting polypeptide-mediated transport of, and inhibition by, this compound, an inhibitor of hepatitis C virus NS3 protease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Role of CYPs and Transporters in the Biotransformation and Transport of the Anti-hepatitis C Antiviral Agents this compound, Daclatasvir, and Beclabuvir: Impact of Liver Disease, Race and Drug-drug Interactions on Safety and Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | C35H46ClN5O9S | CID 16076883 - PubChem [pubchem.ncbi.nlm.nih.gov]

In Vitro Antiviral Spectrum of Asunaprevir Across HCV Genotypes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Asunaprevir (formerly BMS-650032) is a potent and specific, orally bioavailable inhibitor of the hepatitis C virus (HCV) nonstructural protein 3 (NS3) serine protease.[1][2] This enzyme is critical for the proteolytic processing of the HCV polyprotein, a necessary step for viral replication.[2][3][4] By competitively binding to the active site of the NS3/4A protease complex, this compound effectively halts viral maturation and proliferation.[3][5][6] This technical guide provides an in-depth overview of the in vitro antiviral spectrum of this compound across various HCV genotypes, presenting key quantitative data, detailing experimental methodologies, and visualizing relevant biological and experimental workflows.

Mechanism of Action

This compound is a direct-acting antiviral (DAA) that targets the HCV NS3/4A protease.[2][3] The HCV genome is translated into a single large polyprotein that must be cleaved by viral and host proteases to produce functional viral proteins. The NS3/4A serine protease is responsible for cleavages at four sites within the nonstructural region of the polyprotein.[7][8] this compound acts as a competitive inhibitor of this protease, with high affinity for the enzyme's active site.[5][6] This inhibition prevents the processing of the viral polyprotein, thereby disrupting the formation of the viral replication complex and blocking HCV replication.[1][3]

Quantitative Antiviral Activity

The in vitro potency of this compound has been evaluated against various HCV genotypes using subgenomic replicon systems. These systems are typically established in human hepatoma (Huh-7) cell lines and contain a reporter gene, such as luciferase, to quantify viral replication.[6][9][10] The 50% effective concentration (EC50) is a standard measure of a drug's potency, representing the concentration at which a 50% reduction in viral replication is observed.

This compound demonstrates high potency against HCV genotypes 1a, 1b, and 4a, with EC50 values in the low nanomolar range.[5][6][11] Its activity is significantly weaker against genotypes 2 and 3.[1][5][6]

Table 1: In Vitro Antiviral Activity of this compound against HCV Genotypes

| HCV Genotype | Replicon System | EC50 (nM) | Reference(s) |

| 1a | Subgenomic Replicon | 4.0 | [1][4][12] |

| 1b | Subgenomic Replicon | 1.0 - 1.2 | [1][4][6][11] |

| 2a | JFH-1 | 1,162 | [5][6] |

| 2b | Hybrid Replicon (NS3) | 67 | [6] |

| 3a | Hybrid Replicon (NS3) | >1,000 | [6] |

| 4a | Hybrid Replicon (NS3) | 1.8 - 4.0 | [5][6][11] |

Data compiled from multiple sources. EC50 values can vary based on the specific replicon and assay conditions used.

In addition to replicon assays, the inhibitory activity of this compound has been assessed against purified NS3/4A protease enzymes from a broader range of genotypes. The 50% inhibitory concentration (IC50) measures the drug's ability to inhibit the enzyme's activity.

Table 2: Inhibitory Activity of this compound against Recombinant HCV NS3/4A Protease

| HCV Genotype | Enzyme Source | IC50 (nM) | Reference(s) |

| 1a (H77) | Recombinant Enzyme | 0.7 | [6][11] |

| 1b (J4L6S) | Recombinant Enzyme | 0.3 | [6][11] |

| 2a | Recombinant Enzyme | 0.9 - 3.5 | [6][11] |

| 2b | Recombinant Enzyme | 0.9 - 3.5 | [11] |

| 3a | Recombinant Enzyme | 0.9 - 3.5 | [11] |

| 4a | Recombinant Enzyme | 1.2 - 4.0 | [11] |

| 5a | Recombinant Enzyme | 0.9 - 3.5 | [13] |

| 6a | Recombinant Enzyme | 0.9 - 3.5 | [13] |

Data compiled from multiple sources. IC50 values can vary based on the specific enzyme construct and assay conditions.

Resistance Profile

A significant challenge for direct-acting antivirals is the potential for the development of drug resistance due to the high mutation rate of the HCV RNA polymerase. In vitro studies have identified several amino acid substitutions in the NS3 protease that confer resistance to this compound.

The most prominent resistance-associated variants (RAVs) for this compound are located at positions R155 and D168 of the NS3 protease.[12][14][15] For genotype 1a, substitutions such as R155K, D168G, and I170T result in low to moderate levels of resistance.[12][15] In contrast, for genotype 1b, substitutions at position D168 (e.g., D168A/G/V/Y) are associated with high-level resistance to this compound.[12][15]

Table 3: Fold-Change in this compound EC50 for Key Resistance-Associated Variants

| Genotype | NS3 Substitution | Fold-Change in EC50 | Reference(s) |

| 1a | R155K | 5 - 70 | [12][14][15] |

| 1a | D168G | ~21 | [12][15] |

| 1a | I170T | ~5 | [12][15] |

| 1b | D168A | 16 - 341 | [12][14][15] |

| 1b | D168G | 16 - 280 | [15] |

| 1b | D168V | 14 - 622 | [12] |

| 1b | D168Y | 16 - 622 | [12][15] |

Fold-change is relative to the wild-type replicon. The level of resistance can be influenced by the presence of other mutations.

Experimental Protocols

The in vitro antiviral activity of this compound is predominantly determined using HCV subgenomic replicon assays. The following provides a generalized workflow for such an experiment.

HCV Replicon Assay Workflow

-

Cell Culture: Huh-7 cells, or a derivative cell line, are cultured under standard conditions. These cells are permissive for HCV replication.[13][16]

-

Replicon Transfection: Subgenomic HCV replicon RNA, encoding a reporter gene (e.g., luciferase) and the viral nonstructural proteins (including NS3/4A), is introduced into the Huh-7 cells via electroporation.[9][16]

-

Drug Treatment: Following transfection, the cells are seeded into multi-well plates. A serial dilution of this compound is then added to the wells.[10]

-

Incubation: The plates are incubated for a defined period, typically 48 to 72 hours, to allow for viral replication and the expression of the reporter gene.[10]

-

Luciferase Assay: A luciferase substrate is added to the cells, and the resulting luminescence, which is proportional to the level of HCV replication, is measured using a luminometer.[6][10]

-

Cytotoxicity Assay: In parallel, a cytotoxicity assay (e.g., using Calcein AM) is performed to ensure that the observed reduction in replication is not due to drug-induced cell death.[10]

-

Data Analysis: The EC50 value is calculated by plotting the percentage of replication inhibition against the drug concentration and fitting the data to a dose-response curve.[10]

References

- 1. This compound | C35H46ClN5O9S | CID 16076883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. Single- and Multiple-Ascending-Dose Studies of the NS3 Protease Inhibitor this compound in Subjects with or without Chronic Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Preclinical Profile and Characterization of the Hepatitis C Virus NS3 Protease Inhibitor this compound (BMS-650032) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of Cell-Based Assays for In Vitro Characterization of Hepatitis C Virus NS3/4A Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hepatitis C Virus NS3/4A Protease Inhibitors: A Light at the End of the Tunnel - PMC [pmc.ncbi.nlm.nih.gov]

- 9. HCV replicons: overview and basic protocols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubcompare.ai [pubcompare.ai]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Resistance Analysis of the Hepatitis C Virus NS3 Protease Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 13. hepatitis-c-virus.com [hepatitis-c-virus.com]

- 14. Structural Analysis of this compound Resistance in HCV NS3/4A Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Resistance analysis of the hepatitis C virus NS3 protease inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. HCV Replicons: Overview and Basic Protocols | Springer Nature Experiments [experiments.springernature.com]

Methodological & Application

Application Notes and Protocols for Asunaprevir in an In Vitro HCV Replicon Assay

These application notes provide a comprehensive protocol for determining the in vitro efficacy of Asunaprevir, a potent NS3/4A protease inhibitor, against Hepatitis C Virus (HCV) replication using a subgenomic replicon assay. This document is intended for researchers, scientists, and drug development professionals working in the field of virology and antiviral drug discovery.

Introduction

This compound (ASV) is a direct-acting antiviral (DAA) agent that specifically targets the HCV NS3/4A protease, a critical enzyme for viral polyprotein processing and replication.[1][2] The in vitro HCV replicon assay is a robust and widely used cell-based system to quantify the antiviral activity of compounds like this compound.[3][4] This system utilizes human hepatoma cell lines (e.g., Huh-7) that harbor a subgenomic HCV RNA replicon, which can autonomously replicate within the cells.[5][6] The replicon often contains a reporter gene, such as luciferase, allowing for a straightforward and high-throughput measurement of viral replication.[7][8]

Mechanism of Action

This compound is a competitive inhibitor of the HCV NS3/4A protease.[9][10] The HCV genome is translated into a single large polyprotein that must be cleaved by viral and host proteases into individual functional proteins required for viral replication.[11] The NS3/4A serine protease is responsible for multiple cleavages of this polyprotein.[1][2] By binding to the active site of the NS3 protease, this compound blocks this processing, thereby inhibiting the formation of the viral replication complex and halting viral RNA synthesis.[1][12]

Data Presentation

The following tables summarize the in vitro activity of this compound against various HCV genotypes and its cytotoxicity profile.

Table 1: In Vitro Efficacy of this compound against HCV Replicons

| HCV Genotype | Replicon Strain | EC50 (nM) | Reference(s) |

| 1a | H77 | 4.0 | [11][12] |

| 1b | Con1 | 1.0 | [11][12] |

| 1b | J4L6S | 0.3 - 1.2 | [9][13] |

| 2a | JFH-1 | 67 - 1,162 | [9][10] |

| 3a | S52 | 67 - 1,162 | [9][10] |

| 4a | ED43 | 1.2 - 4.0 | [9][13] |

EC50 (50% effective concentration) is the concentration of the drug that inhibits 50% of viral replication.

Table 2: In Vitro Cytotoxicity of this compound

| Cell Line | CC50 (µM) | Reference(s) |

| Huh-7 | >12 | [9] |

| HepG2 | >12 | [9][14] |

| MT-2 | Not Specified | [14][15] |

| HEK-293 | >12 | [14][15] |

| MRC-5 | >12 | [14] |

CC50 (50% cytotoxic concentration) is the concentration of the drug that causes 50% reduction in cell viability.

Experimental Protocols

This section details the protocol for determining the EC50 of this compound using an HCV replicon assay with a luciferase reporter.

Materials and Reagents

-

Cell Line: Huh-7 cells stably harboring an HCV subgenomic replicon with a Renilla luciferase reporter (e.g., GT1b).[7]

-

This compound: Prepare a stock solution in DMSO (e.g., 10 mM) and store at -20°C.[16]

-

Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418), if required for maintaining the replicon.

-

Assay Plates: 96-well or 384-well white, clear-bottom tissue culture plates.

-

Reagents for Luciferase Assay: Commercially available Renilla luciferase assay system.

-

Reagents for Cytotoxicity Assay: Commercially available cell viability assay kit (e.g., MTS or CellTiter-Glo).[14][15]

-

Control Compounds: DMSO (vehicle control) and a known HCV inhibitor as a positive control.

Experimental Workflow

Detailed Procedure

-

Cell Seeding:

-

Compound Preparation:

-

Prepare serial dilutions of the this compound stock solution in DMSO. A 10-point, 3-fold dilution series is recommended, with a starting concentration that will cover a range from approximately 0.1 nM to 1 µM in the final assay.[7][16]

-

Further dilute the DMSO serial dilutions into the cell culture medium to achieve the final desired concentrations. Ensure the final DMSO concentration in the assay wells is low (e.g., ≤ 0.5%) to avoid solvent-induced cytotoxicity.[16]

-

-

Drug Treatment:

-

Carefully remove the medium from the cell plates.

-

Add 100 µL of the medium containing the serially diluted this compound to the respective wells.

-

Include wells with medium containing only DMSO (vehicle control) and wells with a known HCV inhibitor (positive control).

-

-

Incubation:

-

Incubate the plates for 48 to 72 hours at 37°C in a 5% CO2 incubator.[16]

-

-

Quantification of HCV Replication (Luciferase Assay):

-

After the incubation period, remove the plates from the incubator and allow them to equilibrate to room temperature.

-

Lyse the cells and measure the Renilla luciferase activity according to the manufacturer's protocol of the chosen luciferase assay system.

-

Record the luminescence signal using a plate reader.

-

-

Cytotoxicity Assay (Optional):

-

In a parallel plate prepared identically to the assay plate, determine cell viability using an MTS or similar assay according to the manufacturer's instructions. This is crucial for calculating the selectivity index (SI = CC50/EC50).

-

-

Data Analysis:

-

Normalize the luciferase data to the vehicle control (0% inhibition) and a background control or a high concentration of a potent inhibitor (100% inhibition).

-

Plot the normalized data against the logarithm of the this compound concentration.

-

Calculate the EC50 value by fitting the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism).[17]

-

Similarly, calculate the CC50 value from the cytotoxicity data.

-

Resistance Analysis

To identify and characterize this compound resistance-associated substitutions (RASs), a similar protocol can be followed with modifications:

-

Selection of Resistant Replicons: Maintain HCV replicon cells in the presence of this compound at concentrations around the EC50 or higher (e.g., 10x or 30x EC50) for several passages.[3][13]

-

Isolation and Sequencing: Isolate and expand resistant cell colonies. Extract total RNA, reverse transcribe the HCV RNA, and sequence the NS3 protease region to identify mutations.

-

Phenotypic Characterization: Introduce the identified mutations into a wild-type replicon construct via site-directed mutagenesis. Perform the replicon assay as described above to determine the fold-change in EC50 compared to the wild-type replicon.[3][18] Known RASs for this compound include R155K and D168A/G/V.[3][19]

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. Resistance Analysis of the Hepatitis C Virus NS3 Protease Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]

- 5. HCV replicons: overview and basic protocols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. HCV Replicon Systems: Workhorses of Drug Discovery and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubcompare.ai [pubcompare.ai]

- 8. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Preclinical Profile and Characterization of the Hepatitis C Virus NS3 Protease Inhibitor this compound (BMS-650032) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. go.drugbank.com [go.drugbank.com]

- 12. Single- and Multiple-Ascending-Dose Studies of the NS3 Protease Inhibitor this compound in Subjects with or without Chronic Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. journals.asm.org [journals.asm.org]

- 15. This compound | SARS-CoV | HCV Protease | TargetMol [targetmol.com]

- 16. hepatitis-c-virus.com [hepatitis-c-virus.com]

- 17. Effect on Hepatitis C Virus Replication of Combinations of Direct-Acting Antivirals, Including NS5A Inhibitor Daclatasvir - PMC [pmc.ncbi.nlm.nih.gov]

- 18. hcvguidelines.org [hcvguidelines.org]

- 19. Structural Analysis of this compound Resistance in HCV NS3/4A Protease - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Determining Asunaprevir EC50 Values in Cellular Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asunaprevir (ASV), also known as BMS-650032, is a potent and selective inhibitor of the hepatitis C virus (HCV) NS3/4A protease.[1][2] This enzyme is crucial for the cleavage of the HCV polyprotein, a necessary step for viral replication.[1][2] By inhibiting this protease, this compound effectively blocks the viral life cycle.[2] The 50% effective concentration (EC50) is a critical parameter for characterizing the in vitro antiviral activity of compounds like this compound. This document provides detailed protocols for determining the EC50 value of this compound using HCV replicon systems, a widely accepted cell-based assay.

Mechanism of Action of this compound

The hepatitis C virus possesses a positive-sense single-stranded RNA genome that is translated into a large polyprotein.[3] The viral NS3/4A serine protease is responsible for cleaving this polyprotein into individual, functional nonstructural proteins that are essential for viral replication.[3] this compound is a competitive inhibitor that binds to the active site of the NS3/4A protease, thereby preventing the processing of the viral polyprotein and halting HCV replication.[1][2]

Caption: Mechanism of this compound Action on HCV Replication.

Data Presentation: this compound EC50 Values

The antiviral activity of this compound has been evaluated against various HCV genotypes and in the presence of resistance-associated substitutions (RASs). The following table summarizes representative EC50 values obtained from in vitro HCV replicon assays.

| HCV Genotype/Variant | Cell Line | Assay Type | EC50 (nM) | Fold Change vs. Wild-Type | Reference |

| Genotype 1a (H77) | Huh-7 | Replicon | 4.0 | - | [4] |

| Genotype 1b (Con1) | Huh-7 | Replicon | 1.0 | - | [4] |

| Genotype 1a (H77c) | Huh-7 | Replicon | 5.3 | - | [4] |

| Genotype 1b (Con1) | Huh-7 | Replicon | 3.8 | - | [4] |

| Genotype 2a | Huh-7 | Replicon | 67 - 1,162 | High | [5] |

| Genotype 3a | Huh-7 | Replicon | 67 - 1,162 | High | [5] |

| Genotype 4a | Huh-7 | Replicon | 1.2 - 4.0 | - | [5] |

| Genotype 1a with R155K | Huh-7 | Replicon | 26-fold increase | 26 | [4] |

| Genotype 1b with D168V | Huh-7 | Replicon | 415-fold increase | 415 | [4] |

| Genotype 1a with D168G | Huh-7 | Replicon | 5 to 21-fold increase | 5-21 | [6][7] |

| Genotype 1b with D168A/G/H/V/Y | Huh-7 | Replicon | 16 to 280-fold increase | 16-280 | [6] |

Experimental Protocols

The determination of this compound's EC50 value is typically performed using HCV subgenomic replicon cell lines.[8] These are human hepatoma cell lines, most commonly Huh-7 or its derivatives, that have been engineered to stably replicate an HCV subgenome.[8][9] These subgenomes often contain a reporter gene, such as luciferase, which allows for the quantification of viral replication.[10]

Protocol 1: EC50 Determination using a Luciferase-Based HCV Replicon Assay

This protocol outlines the steps for determining the EC50 value of this compound in a stable HCV replicon cell line expressing a luciferase reporter.

Materials:

-

HCV replicon cell line (e.g., Huh-7 harboring a genotype 1b replicon with a Renilla luciferase reporter)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Non-Essential Amino Acids (NEAA)

-

Penicillin-Streptomycin solution

-

G418 (Neomycin) for selection

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Culture Maintenance:

-

Culture the HCV replicon cells in DMEM supplemented with 10% FBS, 1x NEAA, and 1% Penicillin-Streptomycin.

-

Maintain selection pressure by including an appropriate concentration of G418 (e.g., 500 µg/mL) in the culture medium.

-

Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

-

-

Compound Preparation:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Perform serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations for the dose-response curve. It is recommended to use a broad concentration range (e.g., 0.01 nM to 1000 nM).

-

Prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.

-

-

Cell Seeding:

-

Trypsinize and count the replicon cells.

-

Seed the cells into a 96-well white, clear-bottom cell culture plate at a density of approximately 5,000 to 10,000 cells per well in 100 µL of culture medium without G418.

-

Incubate the plate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

After 24 hours, carefully remove the medium and add 100 µL of the prepared this compound dilutions or the vehicle control to the respective wells.

-

Incubate the plate for 72 hours at 37°C.

-

-

Luciferase Assay:

-

After the 72-hour incubation, remove the medium from the wells.

-

Lyse the cells and measure luciferase activity according to the manufacturer's instructions for the chosen luciferase assay system. This typically involves adding a luciferase substrate and measuring the resulting luminescence using a luminometer.

-

-

Data Analysis:

-

Normalize the luciferase signal for each well to the average of the vehicle-treated control wells to determine the percent inhibition.

-

Plot the percent inhibition against the logarithm of the this compound concentration.

-

Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the EC50 value, which is the concentration of this compound that inhibits 50% of the luciferase activity.

-

Protocol 2: Cytotoxicity Assay

It is essential to assess the cytotoxicity of the compound to ensure that the observed reduction in replicon levels is due to specific antiviral activity and not cell death.

Materials:

-

Parental Huh-7 cell line (or the replicon cell line)

-

Reagents for a cell viability assay (e.g., MTS or CellTiter-Glo)

-

96-well cell culture plates

Procedure:

-

Cell Seeding and Treatment:

-

Follow the same cell seeding and compound treatment steps as described in Protocol 1, using the parental Huh-7 cell line which does not contain the replicon.

-

-

Cell Viability Assay:

-

After the 72-hour incubation, perform a cell viability assay according to the manufacturer's protocol.

-

-

Data Analysis:

-

Calculate the 50% cytotoxic concentration (CC50), which is the concentration of this compound that reduces cell viability by 50%.

-

The selectivity index (SI) can be calculated as CC50 / EC50. A higher SI value indicates a more favorable safety profile.

-

Caption: Experimental Workflow for EC50 Determination.

Troubleshooting and Considerations

-

Cell Line Health: Ensure the replicon cell line is healthy and actively dividing. Passage the cells regularly and do not allow them to become over-confluent.

-

DMSO Concentration: Keep the final DMSO concentration in the assay wells low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.

-

Assay Window: The difference in signal between the positive (vehicle) and negative (high concentration of a known inhibitor) controls should be sufficiently large to provide robust data.

-

Curve Fitting: Use appropriate software for non-linear regression analysis to accurately determine the EC50 value.

-

Genotype Specificity: Be aware that the potency of this compound varies between different HCV genotypes.[5]

-

Resistance Mutations: The presence of certain mutations in the NS3 protease can significantly reduce the susceptibility to this compound.[4][6]

By following these detailed protocols and considering the key variables, researchers can accurately and reproducibly determine the EC50 values of this compound and other HCV NS3/4A protease inhibitors in a cellular context. This information is fundamental for the preclinical evaluation and development of novel antiviral therapies.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Single- and Multiple-Ascending-Dose Studies of the NS3 Protease Inhibitor this compound in Subjects with or without Chronic Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preclinical Profile and Characterization of the Hepatitis C Virus NS3 Protease Inhibitor this compound (BMS-650032) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Resistance analysis of the hepatitis C virus NS3 protease inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Resistance mutations of NS3 and NS5b in treatment-naïve patients infected with hepatitis C virus in Santa Catarina and Rio Grande do Sul states, Brazil - PMC [pmc.ncbi.nlm.nih.gov]

- 8. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Apath,LLC Hepatitis C Virus Technology [apath.com]

- 10. Novel Hepatitis C Virus Reporter Replicon Cell Lines Enable Efficient Antiviral Screening against Genotype 1a - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Methodology for Asunaprevir Cytotoxicity Testing in Huh-7 Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction: Asunaprevir (ASV), also known as BMS-650032, is a potent, direct-acting antiviral agent targeting the hepatitis C virus (HCV).[1] Its primary mechanism of action involves the competitive and reversible inhibition of the HCV NS3/4A serine protease, an enzyme critical for viral polyprotein processing and replication.[1][2][3] While highly effective against HCV, particularly genotypes 1 and 4, a thorough evaluation of its cytotoxic potential in relevant cell models is a mandatory step in preclinical assessment.[4][5] The human hepatoma cell line, Huh-7, is widely used for this purpose due to its hepatic origin and high permissiveness to HCV replication.[2][6][7]

This document provides a detailed overview of the methodologies and experimental protocols for assessing the cytotoxicity of this compound in Huh-7 cells. It includes protocols for standard viability and membrane integrity assays, a summary of reported activity and cytotoxicity data, and diagrams illustrating the experimental workflow and relevant biological pathways.

Mechanism of Action of this compound

This compound specifically targets the NS3/4A protease complex of the hepatitis C virus. In the viral life cycle, the HCV RNA genome is translated into a single large polyprotein, which must be cleaved by viral and host proteases into functional structural and non-structural (NS) proteins.[1][3] The NS3/4A protease is responsible for multiple cleavages of this polyprotein. By binding to the active site of the NS3 protease, this compound blocks this processing step, thereby halting viral maturation and replication.[1]

Caption: Mechanism of this compound in inhibiting HCV replication.

Experimental Design and Workflow

A typical workflow for assessing the cytotoxicity of this compound involves culturing Huh-7 cells, treating them with a range of drug concentrations, incubating for a defined period, and subsequently measuring cell viability or death through various colorimetric or luminometric assays.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Preclinical Profile and Characterization of the Hepatitis C Virus NS3 Protease Inhibitor this compound (BMS-650032) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. This compound, a protease inhibitor for the treatment of hepatitis C infection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. hepatitis-c-virus.com [hepatitis-c-virus.com]

- 7. hepatitis-c-virus.com [hepatitis-c-virus.com]

Application Notes and Protocols: Synergistic Effect of Asunaprevir and Daclatasvir

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatitis C Virus (HCV) infection is a major cause of chronic liver disease, cirrhosis, and hepatocellular carcinoma. The development of direct-acting antivirals (DAAs) has revolutionized HCV treatment. This document provides detailed application notes and protocols for studying the synergistic antiviral effects of two potent DAAs: Asunaprevir (an NS3/4A protease inhibitor) and Daclatasvir (an NS5A replication complex inhibitor).[1][2][3][4][5][6] The combination of these drugs targets different stages of the HCV life cycle, leading to a higher barrier to resistance and increased efficacy in viral suppression.[2][7]

This compound , an NS3/4A protease inhibitor, blocks the proteolytic cleavage of the HCV polyprotein, which is essential for the maturation of viral proteins required for replication.[3][5][8][9] Daclatasvir , on the other hand, is a first-in-class NS5A inhibitor that disrupts the HCV replication complex and virion assembly.[10][11][12][13] Preclinical and clinical studies have demonstrated that the combination of this compound and Daclatasvir results in additive to synergistic antiviral effects and high rates of sustained virological response (SVR) in patients with chronic HCV genotype 1b infection.[7][14][15][16]

These application notes provide a framework for in vitro studies to quantify the synergistic interaction between this compound and Daclatasvir, utilizing an HCV replicon system.

Data Presentation: In Vitro Antiviral Activity and Synergy Analysis

The following tables summarize the expected quantitative data from in vitro experiments evaluating the individual and combined antiviral activity of this compound and Daclatasvir against an HCV genotype 1b replicon.

Table 1: Individual Antiviral Activity

| Compound | Target | EC50 (nM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |

| This compound | NS3/4A Protease | 5.2 | >10 | >1923 |

| Daclatasvir | NS5A | 0.05 | >10 | >200000 |

EC50 (50% effective concentration) is the concentration of the drug that inhibits 50% of viral replication. CC50 (50% cytotoxic concentration) is the concentration of the drug that causes 50% reduction in cell viability. The Selectivity Index indicates the therapeutic window of the drug.

Table 2: Combination Antiviral Activity and Synergy Analysis

| This compound (nM) | Daclatasvir (nM) | % Inhibition | Combination Index (CI) | Synergy Interpretation |

| 1.3 | 0.0125 | 45 | 0.95 | Additive |

| 2.6 | 0.025 | 68 | 0.78 | Synergy |

| 5.2 | 0.05 | 85 | 0.65 | Synergy |

| 10.4 | 0.1 | 95 | 0.52 | Strong Synergy |

The Combination Index (CI) is calculated using the Chou-Talalay method.[17][18][19] CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Experimental Protocols

Protocol 1: HCV Replicon Assay for Antiviral Activity

This protocol describes the use of a stable HCV subgenomic replicon cell line (e.g., Huh-7 cells harboring a genotype 1b replicon with a luciferase reporter) to determine the antiviral activity of this compound and Daclatasvir.[20][21][22][23]

Materials:

-

HCV genotype 1b luciferase reporter replicon-harboring Huh-7 cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

G418 (Geneticin)

-

This compound (stock solution in DMSO)

-

Daclatasvir (stock solution in DMSO)

-

96-well cell culture plates

-

Luciferase assay reagent

-

Luminometer

-

Cell viability assay reagent (e.g., CellTiter-Glo®)

Procedure:

-

Cell Seeding:

-

Maintain the HCV replicon cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 500 µg/mL G418.

-

Trypsinize and seed the cells into 96-well plates at a density of 1 x 10^4 cells per well in 100 µL of G418-free medium.

-

Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound and Daclatasvir in DMEM.

-

Remove the medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., another known HCV inhibitor).

-

For single-drug assays, add a range of concentrations for each drug.

-

For combination assays, use a fixed-ratio combination of this compound and Daclatasvir (e.g., based on their EC50 ratio).

-

Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

-

-

Quantification of HCV Replication (Luciferase Assay):

-

After incubation, remove the medium and wash the cells with PBS.

-

Add 50 µL of luciferase assay reagent to each well and incubate for 10 minutes at room temperature.

-

Measure the luminescence using a luminometer. The signal is proportional to the level of HCV replication.

-

-

Assessment of Cell Viability (Cytotoxicity Assay):

-

In a parallel plate, add 100 µL of a cell viability reagent (e.g., CellTiter-Glo®) to each well.

-

Incubate according to the manufacturer's instructions.

-

Measure the luminescence or fluorescence to determine cell viability.

-

-

Data Analysis:

-